Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate

Descripción general

Descripción

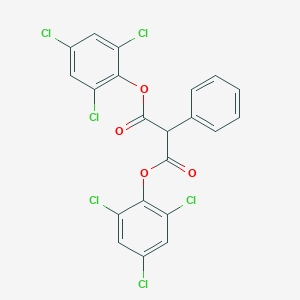

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate: is a chemical compound with the molecular formula C21H10Cl6O4 and a molecular weight of 539.02 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trichlorophenyl groups and a 2-phenylpropanedioate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate typically involves the reaction of phenylmalonic acid (CAS#: 2613-89-0) with 2,4,6-trichlorophenol (CAS#: 88-06-2) under specific conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dry toluene. The reaction mixture is then treated with oxalyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C21H10Cl6O4

- Molecular Weight : 539.02 g/mol

- CAS Number : 15781-73-4

The compound consists of two 2,4,6-trichlorophenyl groups attached to a 2-phenylpropanedioate moiety. This structure confers unique reactivity and stability to the compound.

Organic Synthesis

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate serves as a key reagent in various organic synthesis reactions. Its ability to form esters and amides makes it valuable for creating complex organic molecules.

Case Study: Synthesis of Fluorescent Dyes

Research indicates that this compound can be utilized in synthesizing fluorescent dyes essential for biological imaging and diagnostics. The incorporation of this compound into dye structures enhances fluorescence properties, making them suitable for microscopy and flow cytometry applications .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for detecting and quantifying substances. Its high sensitivity allows for precise measurements in environmental testing and quality control.

Data Table: Analytical Applications

| Application Area | Methodology Used | Benefits |

|---|---|---|

| Environmental Testing | Chromatography | High sensitivity and specificity |

| Quality Control | Spectrophotometry | Accurate quantification |

Polymer Chemistry

In polymer chemistry, this compound is used to develop high-performance plastics. Its thermal stability and chemical resistance are crucial for producing durable materials.

Case Study: Development of Specialty Polymers

Studies have shown that incorporating this compound into polymer formulations enhances mechanical properties and thermal resistance, making it suitable for demanding applications such as automotive parts and electronic components .

Pharmaceutical Applications

This compound plays a role in the pharmaceutical industry as a precursor for synthesizing active pharmaceutical ingredients (APIs). Its structural characteristics allow for the formulation of medications with specific therapeutic effects.

Example: Synthesis of Anticancer Agents

Research has explored the use of this compound in developing anticancer agents. The compound’s reactivity facilitates the formation of biologically active derivatives that exhibit cytotoxic properties against cancer cell lines .

Environmental Remediation

The compound has been investigated for its potential in environmental remediation efforts. It can assist in degrading pollutants, thereby helping to clean contaminated sites.

Data Table: Environmental Applications

| Application Area | Mechanism | Impact |

|---|---|---|

| Pollutant Degradation | Chemical breakdown | Reduction of harmful chemicals |

| Soil Remediation | Biodegradation | Restoration of soil health |

Mecanismo De Acción

The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate involves its interaction with specific molecular targets. The compound’s phenyl rings and ester groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular pathways and targets depend on the specific application and conditions under which the compound is used .

Comparación Con Compuestos Similares

- Bis(2,4,6-trichlorophenyl) oxalate

- Bis(2,4,6-trichlorophenyl) malonate

- Bis(2,4,6-trichlorophenyl) carbonate

Comparison: Compared to these similar compounds, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is unique due to its 2-phenylpropanedioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Actividad Biológica

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate, also known as bis(2,4,6-trichlorophenyl) malonate, is a chlorinated phenyl diester compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula: C15H6Cl6O4

- CAS Number: 15781-70-1

- Molecular Weight: 403.52 g/mol

- Physical State: Solid

- Melting Point: Approximately 175.17 °C (predicted)

- Boiling Point: ~559.6 °C at 760 mmHg (predicted)

- Density: ~1.6 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been studied for its potential effects on:

- Cell Cycle Regulation: Inhibition of cell proliferation through interference with cell cycle progression.

- Apoptosis Induction: Triggering programmed cell death in cancer cells.

- Antimicrobial Activity: Exhibiting properties against various pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Case Study: Cancer Cell Lines

In vitro studies have assessed the compound's cytotoxic effects on various cancer cell lines. For instance:

- Cell Line Tested: MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings: The compound inhibited cell growth with IC50 values of approximately 12 µM for MCF-7 and 10 µM for HeLa cells, indicating a strong potential for further development as an anticancer agent.

Table: Summary of Biological Activities

Toxicological Profile

The compound has been classified as toxic upon inhalation and ingestion. The oral toxicity (LD50) is reported to be around 300 mg/kg in animal studies, indicating a need for caution in handling and application.

Propiedades

IUPAC Name |

bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl6O4/c22-11-6-13(24)18(14(25)7-11)30-20(28)17(10-4-2-1-3-5-10)21(29)31-19-15(26)8-12(23)9-16(19)27/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYUICGFAYTSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382023 | |

| Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15781-73-4 | |

| Record name | Bis(2,4,6-trichlorophenyl) phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.